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Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1(2H)-isoquinolone is a heterocyclic organic compound that serves as a crucial
intermediate in the synthesis of a variety of biologically active molecules. Its isoquinoline core is
a privileged scaffold in medicinal chemistry, appearing in numerous natural products and
synthetic compounds with diverse pharmacological activities. This technical guide provides a
comprehensive overview of the basic properties of 4-Chloro-1(2H)-isoquinolone, including its
physicochemical characteristics, synthesis, and potential therapeutic applications, with a focus
on its role in the development of central nervous system (CNS) agents and kinase inhibitors.

Core Properties and Data

A summary of the fundamental physicochemical properties of 4-Chloro-1(2H)-isoquinolone is
presented below. These data are essential for its handling, characterization, and application in
synthetic and medicinal chemistry.
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Property Value Reference
CAS Number 56241-09-9 [11[2]
Molecular Formula CoHeCINO [1][2]
Molecular Weight 179.61 g/mol [11[2]
Appearance Solid

Melting Point 235-237 °C [1]

Boiling Point 394.2 °C at 760 mmHg [1]
Solubility Data not available

Storage Room temperature, dry [1]

LogP (calculated)

2.1815

[2]

Topological Polar Surface Area

(TPSA)

32.86 A2

[2]

Spectroscopic Characterization

While specific experimental spectra for 4-Chloro-1(2H)-isoquinolone are not readily available
in the public domain, the following sections outline the expected spectroscopic characteristics
based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic
protons on the benzene and pyridine rings, as well as a signal for the N-H proton. The chemical
shifts and coupling patterns will be influenced by the electron-withdrawing effects of the
chlorine atom and the carbonyl group.

13C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in
the molecule. The carbonyl carbon is expected to appear significantly downfield. The chemical
shifts of the aromatic carbons will be affected by the chlorine substituent and the fused ring
system.
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-1(2H)-isoquinolone is predicted to exhibit characteristic
absorption bands for the N-H and C=0 functional groups. A broad peak in the region of 3200-
3400 cm~* would correspond to the N-H stretching vibration. A strong absorption band around
1650-1680 cm~1 would be indicative of the C=0 (amide) stretching vibration. Aromatic C-H and
C=C stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation
pattern would likely involve the loss of chlorine, carbon monoxide, and other small fragments,
providing further structural information. The presence of chlorine would be indicated by a
characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular
ion peak.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-1(2H)-
isoquinolone is not widely published, a common route involves the chlorination of the
corresponding 1(2H)-isoquinolone precursor. A general procedure based on the synthesis of
similar compounds is outlined below.

General Synthesis Workflow:

Chlorinating Agent
1(2H)-Isoquinolone e.g., POCh, SOClz Chlorination Reaction 4-Chloro-1(2H)-isoquinolone

Click to download full resolution via product page
Caption: General workflow for the synthesis of 4-Chloro-1(2H)-isoquinolone.
Representative Experimental Protocol (Hypothetical):

 Starting Material: 1(2H)-Isoquinolone.
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e Chlorination: To a solution of 1(2H)-isoquinolone in a suitable solvent (e.g., toluene or
chloroform), a chlorinating agent such as phosphorus oxychloride (POCIs) or thionyl chloride
(SOCI2) is added. The reaction mixture is typically heated under reflux for several hours.

o Workup: After completion of the reaction (monitored by TLC), the reaction mixture is cooled
to room temperature and poured onto crushed ice or a cold aqueous solution of a base (e.g.,
sodium bicarbonate) to neutralize the excess acid.

o Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or
dichloromethane). The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product is purified by recrystallization from a suitable solvent or by
column chromatography on silica gel to afford pure 4-Chloro-1(2H)-isoquinolone.

Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a key component in many compounds with significant biological
activity. Derivatives of 4-Chloro-1(2H)-isoquinolone are of particular interest in drug discovery
for their potential as CNS agents and kinase inhibitors.

Central Nervous System (CNS) Activity

Isoquinoline derivatives have been explored for their activity on various CNS targets. Their
structural similarity to endogenous neurotransmitters allows them to interact with a range of
receptors, including dopamine and serotonin receptors. This makes them attractive candidates
for the development of treatments for neurological and psychiatric disorders.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is
implicated in numerous diseases, including cancer. The isoquinoline core can serve as a
scaffold for the design of potent and selective kinase inhibitors. By modifying the substituents
on the isoquinoline ring, it is possible to target the ATP-binding site of specific kinases, thereby
modulating their activity.

Potential Kinase Inhibition Workflow:
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Caption: Workflow for evaluating kinase inhibitory activity.
Experimental Protocol for Kinase Inhibition Assay (General):

e Reagents: Prepare solutions of the test compound (4-Chloro-1(2H)-isoquinolone
derivative), the target kinase, a suitable substrate, and ATP.

e Reaction: In a microplate, combine the kinase, substrate, and various concentrations of the
test compound. Initiate the reaction by adding ATP.

» Detection: After a set incubation period, measure the kinase activity. This can be done using
various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into
the substrate) or luminescence-based assays that quantify the amount of ADP produced.

o Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration and determine the ICso value (the concentration of inhibitor required to reduce
enzyme activity by 50%).

Conclusion

4-Chloro-1(2H)-isoquinolone is a valuable building block for the synthesis of novel
compounds with potential therapeutic applications, particularly in the areas of CNS disorders
and oncology. While detailed experimental data for the compound itself is limited in publicly
accessible literature, its structural features and the known activities of its derivatives highlight
its importance for further research and development in medicinal chemistry. This guide
provides a foundational understanding of its basic properties and outlines general experimental
approaches for its synthesis and biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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